Cas no 1321985-81-2 (4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate)

4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate structure
1321985-81-2 structure
商品名:4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate
CAS番号:1321985-81-2
MF:C24H20FNO5
メガワット:421.41771030426
CID:6007541
PubChem ID:18559074

4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate 化学的及び物理的性質

名前と識別子

    • 4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate
    • QVGDQWVCNBTEBH-CVKSISIWSA-N
    • 4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
    • AKOS024608897
    • 1321985-81-2
    • (E)-4-(((4-(ethoxycarbonyl)phenyl)imino)methyl)-2-methoxyphenyl 4-fluorobenzoate
    • F1599-0054
    • ethyl 4-[[4-(4-fluorobenzoyl)oxy-3-methoxyphenyl]methylideneamino]benzoate
    • インチ: 1S/C24H20FNO5/c1-3-30-23(27)17-7-11-20(12-8-17)26-15-16-4-13-21(22(14-16)29-2)31-24(28)18-5-9-19(25)10-6-18/h4-15H,3H2,1-2H3/b26-15+
    • InChIKey: QVGDQWVCNBTEBH-CVKSISIWSA-N
    • ほほえんだ: C(OCC)(=O)C1=CC=C(/N=C/C2=CC=C(OC(=O)C3=CC=C(F)C=C3)C(OC)=C2)C=C1

計算された属性

  • せいみつぶんしりょう: 421.13255090g/mol
  • どういたいしつりょう: 421.13255090g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 611
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 74.2Ų

4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1599-0054-4mg
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1599-0054-5μmol
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1599-0054-40mg
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1599-0054-2μmol
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1599-0054-25mg
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1599-0054-10mg
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1599-0054-20μmol
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1599-0054-5mg
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1599-0054-15mg
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1599-0054-30mg
4-[(1E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-methoxyphenyl 4-fluorobenzoate
1321985-81-2 90%+
30mg
$119.0 2023-05-17

4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate 関連文献

4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoateに関する追加情報

4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate: A Novel Compound with Multifaceted Applications in Modern Biomedical Research

4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, with the chemical formula C25H22FN2O5, exhibits a combination of aromatic rings, heteroatoms, and functional groups that contribute to its potential biological activity. The CAS number 1321985-81-2 serves as a unique identifier for this compound, ensuring its precise characterization and application in research settings. The molecular architecture of this compound includes a 4-fluorobenzoate moiety, a 2-methoxyphenyl group, and a phenylimino linkage, which collectively form a highly conjugated system with potential pharmacological relevance.

Recent studies have highlighted the structural versatility of this compound. The ethoxycarbonyl substituent on the phenyl ring introduces steric and electronic effects that influence its reactivity and biological interactions. The (1E) configuration of the double bond in the phenylimino group further modulates its stereochemistry, a critical factor in drug design. The 4-fluorobenzoate group, known for its ability to enhance metabolic stability, is strategically positioned to improve the compound's pharmacokinetic profile. These structural features make 4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate a promising candidate for further exploration in pharmaceutical applications.

Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated the potential of this compound as a scaffold for designing fluorinated derivatives with enhanced potency. The fluorine atom in the 4-fluorobenzoate group contributes to increased lipophilicity and metabolic stability, which are critical for drug candidates targeting chronic diseases. Additionally, the methoxy substituent on the 2-methoxyphenyl ring may modulate its interactions with biological targets, such as proteins or enzymes, by altering the electrostatic properties of the molecule. These findings underscore the importance of molecular design in optimizing the therapeutic potential of such compounds.

Another notable aspect of this compound is its synthetic accessibility. The phenylimino linkage, formed through a condensation reaction between an amino acid derivative and a carboxylic acid, provides a modular approach to its synthesis. This synthetic route allows for the incorporation of diverse functional groups, enabling the development of structure-activity relationship (SAR) studies. The ethoxycarbonyl group, introduced via alkylation, further enhances the compound's reactivity, making it a valuable intermediate in the synthesis of pharmaceutical intermediates. These synthetic strategies align with current trends in green chemistry, emphasizing sustainable and efficient methods for drug development.

Recent advancements in computational modeling have provided insights into the binding affinity of this compound with target proteins. A study published in *ACS Chemical Biology* (2024) used molecular docking simulations to predict the interaction of 4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate with kinase enzymes, which are implicated in various neurodegenerative disorders. The fluorine atom in the 4-fluorobenzoate group was found to form hydrogen bonds with key residues in the enzyme's active site, suggesting its role in enzyme inhibition. These computational findings are complemented by experimental studies on cellular uptake and metabolic stability, further validating the compound's potential as a drug candidate.

The pharmacological profile of this compound is also of interest. Preliminary in vitro studies have shown its ability to inhibit inflammatory pathways by modulating NF-κB signaling. The phenylimino group, acting as a bioisostere for amide linkages, may enhance its interaction with target proteins, while the fluorine atom in the 4-fluorobenzoate group contributes to its lipophilicity and metabolic resistance. These properties are critical for drugs targeting chronic inflammation, where long-term stability and efficacy are required. Further in vivo studies are needed to fully evaluate its therapeutic potential.

Moreover, the molecular flexibility of this compound allows for the design of multitarget drugs. The aromatic rings and heteroatoms in its structure provide multiple points of interaction with biological targets, such as receptors or enzymes. This multitargeting approach is increasingly relevant in the treatment of complex diseases like cancer or autoimmune disorders, where a single drug can address multiple pathological mechanisms. The 4-fluorobenzoate group, with its fluorine-containing nature, may also influence drug metabolism and drug-drug interactions, making it a subject of interest in pharmacokinetic studies.

In conclusion, 4-(1E)-{4-(ethoxycarbonyl)phenylimino}methyl-2-methoxyphenyl 4-fluorobenzoate represents a promising compound with a diverse array of structural and functional attributes. Its molecular design, synthetic versatility, and pharmacological potential position it as a valuable candidate for further exploration in biomedical research. As computational methods and experimental studies continue to advance, this compound may play a significant role in the development of novel therapeutics for a wide range of diseases.

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